(6Z)-6-(2,4-dichlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with dichlorophenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Substitution: The dichlorophenyl and trimethoxyphenyl groups can undergo substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups, used in the production of dyes and herbicides.
Barium and Strontium Compounds: Chemically similar compounds with different degrees of toxicity.
Uniqueness
(6Z)-6-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its specific combination of triazole and thiazole rings, along with the dichlorophenyl and trimethoxyphenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15Cl2N3O4S |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(6Z)-6-[(2,4-dichlorophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H15Cl2N3O4S/c1-27-14-6-11(7-15(28-2)17(14)29-3)18-23-24-20-25(18)19(26)16(30-20)8-10-4-5-12(21)9-13(10)22/h4-9H,1-3H3/b16-8- |
InChI Key |
JDGVOHYYPGYENI-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3 |
Origin of Product |
United States |
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